molecular formula C10H12N2O2S3 B2684191 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide CAS No. 1421584-85-1

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2684191
CAS No.: 1421584-85-1
M. Wt: 288.4
InChI Key: XXNZKGIAEXTVIB-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1421584-85-1, Mol. Wt. 288.4 g/mol) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery . It features a 2,4-dimethylthiazole core linked via a methylene group to a thiophene-2-sulfonamide moiety . The compound is of particular value in oncology research, where thiazole derivatives have demonstrated promising anticancer activity by inhibiting cell proliferation in various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) . Its mechanism of action is multifaceted and may involve the inhibition of specific kinases, such as cyclin-dependent kinase 5 (CDK5), and the induction of apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential . Furthermore, the structural features of this compound—a thiazole ring and a sulfonamide group—are associated with a broad spectrum of biological activities . Thiazole derivatives are known for diverse pharmacological properties, including antimicrobial effects against various Gram-positive and Gram-negative bacteria and fungi . The sulfonamide group is a key pharmacophore known to inhibit carbonic anhydrase isoforms , enzymes that are important therapeutic targets for conditions like glaucoma, epilepsy, and cancer . The compound is supplied for in-vitro research applications only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly for use in controlled laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S3/c1-7-9(16-8(2)12-7)6-11-17(13,14)10-4-3-5-15-10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZKGIAEXTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide typically involves the reaction of 2,4-dimethyl-1,3-thiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide and thiazole moieties undergo oxidation under specific conditions:

Reagents and Conditions

  • Hydrogen Peroxide (H₂O₂) in acidic media oxidizes the sulfonamide group to sulfoxides or sulfones .

  • Potassium Permanganate (KMnO₄) in aqueous alkaline conditions targets the thiazole ring, leading to ring-opening products .

Major Products

ReagentProduct FormedKey Observations
H₂O₂ (acidic)Sulfoxide derivativesSelective oxidation at sulfur
KMnO₄ (alkaline)Thiazole ring-opened carboxylic acidsComplete degradation of thiazole

Reduction Reactions

Reductive modifications primarily affect the sulfonamide and aromatic systems:

Reagents and Conditions

  • Sodium Borohydride (NaBH₄) in methanol reduces sulfonamide to thiols .

  • Lithium Aluminum Hydride (LiAlH₄) in dry ether cleaves the sulfonamide bond, yielding amines .

Major Products

ReagentProduct FormedYield (%)
NaBH₄ (MeOH)Thiophene-2-thiol derivatives65–78
LiAlH₄ (dry ether)2,4-Dimethylthiazolemethylamine52

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions:

Reagents and Conditions

  • Amines (e.g., aniline) in THF with K₂CO₃ replace the sulfonamide group, forming secondary amines .

  • Thiophenol in DMF with NaH substitutes the sulfonamide with a thioether linkage .

Key Examples

NucleophileProductApplication Relevance
AnilineN-(Aryl)thiophene-2-sulfonamidesAntimicrobial intermediates
ThiophenolThioether-linked thiazole derivativesAnticancer scaffolds

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Compound ClassReactivity with H₂O₂Reactivity with NaBH₄
2,4-Disubstituted thiazoles Faster sulfoxide formation Limited reduction of thiazole
Thiophene sulfonamides Slower oxidation kinetics Enhanced thiol yield

Mechanistic Insights

  • Oxidation Pathways : The sulfur atom in the sulfonamide group acts as the primary site for electrophilic attack, forming sulfoxides via a radical intermediate .

  • Reduction Selectivity : NaBH₄ selectively reduces the sulfonamide’s S=O bond without affecting the thiazole ring, while LiAlH₄ cleaves the entire sulfonamide group .

  • Substitution Dynamics : The sulfonamide’s electron-withdrawing nature activates the thiophene ring for nucleophilic aromatic substitution .

Scientific Research Applications

Anticancer Activity

Overview : Thiazole derivatives, including N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide, have been investigated for their anticancer properties. The thiazole moiety is known for its ability to inhibit various biological targets associated with cancer progression.

Case Studies :

  • Research on Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibit promising anticancer activity against various cancer cell lines. For instance, compounds derived from thiazoles have been shown to inhibit cell proliferation in HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells with IC50 values indicating significant cytotoxicity .
  • Mechanism of Action : The mechanism often involves the inhibition of cell cycle progression and modulation of apoptosis pathways. For example, certain thiazole derivatives were found to induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential .

Inhibition of Kinases

Overview : Kinase inhibition is a critical target in cancer therapy. Compounds like this compound may act as inhibitors of specific kinases involved in tumor growth.

Case Studies :

  • Cyclin-dependent Kinase Inhibition : Related sulfonamide compounds have shown moderate inhibition of cyclin-dependent kinase 5 (CDK5), which plays a role in neuronal development and has implications in neurodegenerative diseases as well as cancer . This suggests that similar thiazole derivatives could be explored for their kinase inhibitory potential.

Molecular Docking Studies

Overview : Molecular docking studies provide insights into the binding affinity and interaction modes of compounds with biological targets.

Research Findings :

  • Docking Studies : Computational studies involving this compound have indicated favorable binding interactions with target proteins associated with cancer pathways. These studies help predict the efficacy and selectivity of the compound against specific targets .

Structure-Activity Relationship (SAR)

Overview : Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

CompoundStructureActivityTarget
Compound 19Thiazole derivative with specific substitutionsStrong selectivity against HepG2 and A549Anticancer
Compound 24bQuinoline derivative with thiazoleHigh efficacy against colon carcinoma HCT-15Anticancer

This table summarizes some notable compounds derived from thiazoles that illustrate how modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(thiophen-2-yl)methyl]acetamide (CAS: 1235355-79-9)
  • Molecular Formula : C₁₂H₁₄N₂OS₂
  • Key Features : Replaces the sulfonamide with an acetamide group, retaining the thiazole-thiophene backbone.
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
  • Molecular Formula : C₁₆H₁₃F₃N₄S
  • Key Features : Incorporates a pyrimidine ring and a trifluoromethylphenyl group.
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in kinase inhibitors .
N-(1H-Imidazol-2-yl)thiophene-2-sulfonamide
  • Molecular Formula : C₇H₇N₃O₂S₂
  • Key Features : Replaces the thiazole with an imidazole ring.
  • Implications : Imidazole’s basicity may alter pH-dependent solubility and target specificity compared to thiazole derivatives .
Kinase Inhibition
  • Purvalanol analogs () and 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine derivatives () demonstrate potent CDK2 inhibition, suggesting the target compound may share similar mechanisms .
  • The sulfonamide group in the target compound could enhance binding to ATP pockets in kinases, as seen in related structures .
Antimicrobial and Antiviral Effects
  • Ritonavir analogs () and 1,3,4-thiadiazole derivatives () exhibit protease inhibition and antifungal activity, implying that structural modifications (e.g., sulfonamide vs. carbamate) could tailor selectivity .

Data Table: Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide (Target) Not Provided Not Provided Thiazole, Thiophene-sulfonamide Inferred kinase inhibition -
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(thiophen-2-yl)methyl]acetamide C₁₂H₁₄N₂OS₂ 266.38 Acetamide, Thiophene Unknown
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S 350.36 Pyrimidine, Trifluoromethyl Kinase inhibition
N-(1H-Imidazol-2-yl)thiophene-2-sulfonamide C₇H₇N₃O₂S₂ 229.28 Imidazole, Sulfonamide Hydrogen-bond donor

Biological Activity

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the compound's biological activity based on recent research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H12N2O2S3. The synthesis typically involves the reaction of 2,4-dimethyl-1,3-thiazole with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane at room temperature. Purification is achieved through column chromatography.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa4.08.0

These results suggest that the compound could be a potential candidate for developing new antibacterial agents .

Antifungal Activity

The compound has also demonstrated antifungal activity against drug-resistant strains of fungi. A study reported that it showed favorable activity against Candida auris, with an MIC value lower than that of fluconazole:

Fungal Strain MIC (µg/mL)
Candida auris0.25
Candida albicans0.5

This suggests that this compound could be an effective treatment option for fungal infections resistant to conventional therapies .

Anti-inflammatory and Antitumor Properties

The anti-inflammatory effects of this compound have been linked to its ability to inhibit specific enzymes involved in inflammatory pathways. In vitro assays have shown a reduction in pro-inflammatory cytokines when cells were treated with the compound.

In terms of anticancer activity, studies have indicated that it exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.0
Caco-2 (Colorectal Cancer)12.5

These findings highlight the potential of this compound as a lead compound in cancer therapy .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within bacterial and fungal cells. The compound may inhibit enzymes critical for cell wall synthesis or disrupt metabolic pathways essential for pathogen survival. Additionally, its anticancer effects may involve the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell growth and survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it significantly inhibited bacterial growth at concentrations as low as 0.5 µg/mL.
  • Antifungal Resistance : Another investigation focused on drug-resistant Candida strains and demonstrated that treatment with this compound resulted in a notable reduction in biofilm formation and increased susceptibility to antifungal agents.

Q & A

Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step procedures:

  • Thiazole Core Formation : Start with (2,4-dimethyl-1,3-thiazol-5-yl)methanol (CAS 50382-32-6), a key intermediate . React it with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Purification : Use column chromatography with a gradient of ethyl acetate/hexane (30–70%) to isolate the product. Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and characterize using 1H^1H-NMR (e.g., δ 2.5 ppm for thiazole methyl groups) and HRMS .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H^1H-NMR to identify methyl groups (δ 2.4–2.6 ppm) and sulfonamide protons (δ 7.2–7.8 ppm). 13C^{13}C-NMR for thiazole (C2/C4: ~165 ppm) and sulfonamide (S=O: ~125 ppm) .
    • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) .
  • Crystallography : Use SHELX software for single-crystal X-ray refinement. Example parameters: Triclinic P1 space group, a=7.886A˚a = 7.886 \, \text{Å}, α=86.59\alpha = 86.59^\circ, and Z=2Z = 2 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound in anticancer applications?

  • Functional Group Modifications :
    • Replace the thiophene ring with other heterocycles (e.g., pyridine) to assess impact on solubility and binding.
    • Vary methyl groups on the thiazole to study steric effects.
  • Biological Assays : Test against the NCI-60 cancer cell line panel. Use IC50_{50} values to rank potency (e.g., compare GI50_{50} < 1 µM vs. >10 µM for resistant lines). Cross-reference with similar sulfonamide-thiazole derivatives showing activity against CDK2 or PRKCH .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Data Normalization : Account for assay variability (e.g., MTT vs. ATP-lite). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
  • Mechanistic Studies : Perform kinase inhibition assays (e.g., CDK2 enzymatic activity) to confirm target engagement. Use molecular docking (AutoDock Vina) to validate binding poses in silico .

Q. What strategies are effective for analyzing crystallographic data of this compound when twinning or low-resolution issues arise?

  • Twinning Correction : Use SHELXL’s TWIN/BASF commands to refine twinned data. For low-resolution data (<2.0 Å), apply restraints on bond lengths/angles and refine anisotropic displacement parameters .
  • Validation : Check Rint_{\text{int}} (<0.1) and Rfree_{\text{free}} (<0.25). Compare with analogous structures (e.g., 1,3,4-thiadiazole derivatives in PDB) to identify outliers .

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